molecular formula C5H6FN3O2S B8180673 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine

5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine

Cat. No.: B8180673
M. Wt: 191.19 g/mol
InChI Key: RCUFOQUJXZMEBC-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine is a chemical compound with the molecular formula C5H6FN3O2S. It is known for its unique structure, which includes a fluorine atom, a methanesulfonyl group, and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine typically involves the introduction of a fluorine atom and a methanesulfonyl group onto a pyrimidine ring. One common method involves the reaction of 5-fluoropyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Condensation Reactions: Catalysts such as acids or bases are employed to facilitate the condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation or reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and methanesulfonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA synthesis or repair, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine is unique due to the presence of both the fluorine atom and methanesulfonyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-2-methylsulfonylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUFOQUJXZMEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-2-methylsulfanylpyrimidin-4-ylamine (5.02 g, 31.6 mmol) in methyl alcohol (MeOH; 105 mL) was added dropwise a solution of OXONE™ (Registered trademark of E.I. du Pont de Nemours & Co, Inc.; 42.7 g, 69.4 mmol) in H2O (210 mL) over a 20 minute (min) period at −45° C., and the resulting mixture was slowly warmed to 10° C. over a period of 14 h. The mixture was treated with sodium bisulfite (10 g) and the majority of the MeOH was removed on the rotary evaporator. The aqueous residue was extracted with EtOAc (2×250 mL), and the organic extracts were combined, washed with brine (100 mL), dried over Na2SO4, filtered, and concentrated to give 5-fluoro-2-methanesulfonylpyrimidin-4-ylamine (3.79 g, 63%) as a white solid: mp 157-159° C.; 1H NMR (300 MHz, DMSO-d6) δ 8.35 (d, J=3.6 Hz, 1H), 8.11 (s, 2H), 3.27 (s, 3H); CIMS m/z 191 ([M]+).
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

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